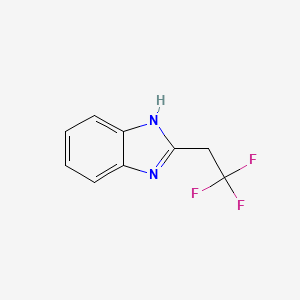

2-(2,2,2-Trifluoroethyl)-1H-benzimidazole

概要

説明

2-(2,2,2-Trifluoroethyl)-1H-benzimidazole is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoroethyl group imparts unique chemical properties to the benzimidazole core, making it a valuable compound in medicinal chemistry, materials science, and other domains.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with 2,2,2-trifluoroethyl bromide under basic conditions. This reaction proceeds through nucleophilic substitution, where the amine group of o-phenylenediamine attacks the electrophilic carbon of the trifluoroethyl bromide, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

化学反応の分析

Types of Reactions: 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced benzimidazole derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups replacing the trifluoroethyl group .

科学的研究の応用

Antiparasitic Activity

Recent studies have highlighted the antiprotozoal properties of benzimidazole derivatives, including those with trifluoroethyl substitutions. For instance, a series of benzimidazole derivatives were synthesized and tested against Giardia intestinalis and Trichomonas vaginalis. The results showed that certain compounds exhibited IC50 values less than 1 µM, significantly outperforming standard treatments like albendazole and metronidazole .

Table 1: Antiprotozoal Activity of Benzimidazole Derivatives

| Compound | Target Organism | IC50 (µM) | Comparison to Albendazole |

|---|---|---|---|

| Compound 4 | T. vaginalis | < 1 | 14x more active |

| Compound X | G. intestinalis | < 1 | Significantly more active |

Cancer Therapeutics

Benzimidazole derivatives have shown promise as anticancer agents due to their ability to interact with various biological targets. They function as topoisomerase inhibitors and exhibit cytotoxic effects against several cancer cell lines. For example, compounds containing the benzimidazole moiety have demonstrated significant activity against K562 leukemia and HepG-2 hepatocellular carcinoma cells . The electron-rich nature of the benzimidazole ring allows for diverse interactions with DNA and other cellular targets, making it a versatile scaffold in drug design.

Table 2: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 | 2.68 |

| Compound B | HepG-2 | 8.11 |

Anti-inflammatory Applications

The compound's potential as a platelet-activating factor (PAF) receptor antagonist has been explored in the context of inflammatory diseases. Research indicates that benzimidazole derivatives can mitigate PAF-mediated inflammatory responses, which are implicated in various conditions such as asthma and rheumatoid arthritis . This mechanism suggests that compounds like 2-(2,2,2-trifluoroethyl)-1H-benzimidazole could serve as therapeutic agents in treating inflammatory disorders.

Synthesis and Structural Insights

The synthesis of this compound has been achieved through various methods, highlighting its accessibility for further research and development. The incorporation of the trifluoroethyl group is critical for enhancing the compound's lipophilicity and biological activity .

Table 3: Synthesis Methods for Benzimidazole Derivatives

作用機序

The mechanism of action of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group, used as a solvent and in protein folding studies.

Trifluoromethylated Indoles: Compounds with similar trifluoroethyl groups, used in medicinal chemistry for their unique properties.

Uniqueness: 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole stands out due to its benzimidazole core, which provides a versatile scaffold for further functionalization. The trifluoroethyl group enhances its chemical stability and biological activity, making it a valuable compound in various research fields .

生物活性

2-(2,2,2-Trifluoroethyl)-1H-benzimidazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoroethyl group attached to the benzimidazole moiety, which is known for its diverse pharmacological properties. The trifluoromethyl group enhances lipophilicity and bioactivity, making it a valuable scaffold in medicinal chemistry.

Targeted Activity : Similar benzimidazole derivatives have demonstrated antimicrobial activity against various pathogens, including bacteria and protozoa. The mechanism often involves interference with essential biochemical pathways within these organisms.

Mode of Action : It is hypothesized that this compound acts as a nucleophile, potentially attacking electrophilic centers in microbial enzymes. This interaction can disrupt metabolic processes critical for pathogen survival .

Antimicrobial Activity

A series of studies have highlighted the antimicrobial properties of 2-(trifluoromethyl)-1H-benzimidazole derivatives. For instance:

- In vitro Studies : Compounds exhibit significant activity against protozoan parasites such as Giardia intestinalis, Trichomonas vaginalis, and Leishmania mexicana, with IC50 values often below 1 µM .

- Comparative Efficacy : One derivative was reported to be 14 times more effective than albendazole against T. vaginalis and showed moderate antimalarial activity against strains of Plasmodium falciparum .

Case Studies

- Protozoal Infections : A study synthesized several derivatives of 2-(trifluoromethyl)-1H-benzimidazole and tested their efficacy against Trichinella spiralis. Compounds such as 1b and 1e demonstrated promising results in vivo at doses of 75 mg/kg .

- Antiparasitic Activity : Another investigation assessed the activity of various derivatives against Trichomonas vaginalis and found that certain compounds exhibited potent antiparasitic effects with favorable safety profiles .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at the 5- and 6-positions on the benzimidazole ring significantly influence biological activity. The introduction of different substituents can enhance potency against specific pathogens while minimizing toxicity to host cells .

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 1b | -CF3 | <1 | High anti-protozoal |

| 1e | -Cl | <1 | High anti-protozoal |

| 4 | -CF3 | 5.98 | Moderate anti-malarial |

特性

IUPAC Name |

2-(2,2,2-trifluoroethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)5-8-13-6-3-1-2-4-7(6)14-8/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDKXVCDKRDTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655465 | |

| Record name | 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105942-28-7 | |

| Record name | 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。